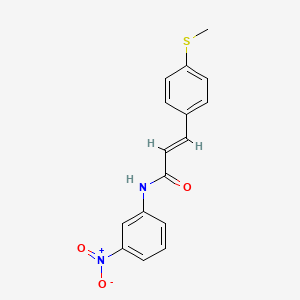

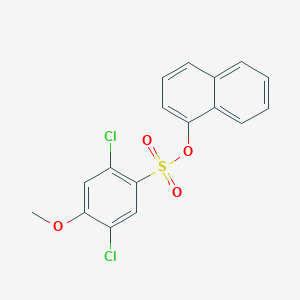

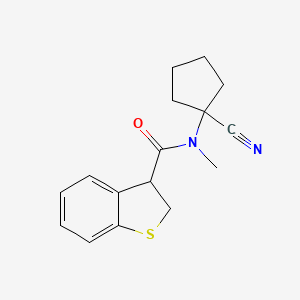

![molecular formula C12H18N4O3S B3018134 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea CAS No. 2034338-40-2](/img/structure/B3018134.png)

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a 1,2,5-thiadiazole 1,1-dioxide motif . This is a heterocyclic organic compound containing both nitrogen (N) and sulfur (S) atoms . These types of compounds are widely studied throughout the chemical and molecular sciences .

Synthesis Analysis

The synthesis of 1,2,5-thiadiazole 1,1-dioxides typically involves various synthetic strategies . The exact method would depend on the specific substituents on the thiadiazole ring.Molecular Structure Analysis

The structure of 1,2,5-thiadiazole 1,1-dioxides has been studied using various spectroscopic techniques such as NMR, IR, and UV-Vis . The bond lengths typical for neutral and anion radical species can be used for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .Chemical Reactions Analysis

1,2,5-thiadiazole 1,1-dioxides have shown reactivity including mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .Physical And Chemical Properties Analysis

The physicochemical properties of 1,2,5-thiadiazole 1,1-dioxides can vary depending on the specific substituents on the thiadiazole ring .Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

Research has explored the antiproliferative and antimicrobial properties of compounds related to 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea. Schiff bases derived from 1,3,4-thiadiazole compounds exhibited strong DNA protective ability against oxidative stress and showed potent antimicrobial activity against S. epidermidis. The compounds demonstrated cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, with specific compounds showing significant potential for use in chemotherapy strategies with minimum cytotoxicity (Gür et al., 2020).

Charge-Transfer Chromophores

The study of charge-transfer chromophores involving the benzo[c][1,2,5]thiadiazol moiety has shown significant promise. These chromophores, synthesized through cycloadditions of TCNE and TCNQ to donor-substituted alkynes, exhibit efficient intramolecular charge-transfer interactions. Their unique structural features could potentially be harnessed for applications in electronic and photonic devices, showcasing the versatility of the thiadiazole core in materials science (Chen et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis and structural characterization of various heterocyclic compounds, including those related to this compound, have been explored for their potential applications in different scientific fields. These include the development of carbene complexes of diorganoberyllium for organometallic chemistry and the preparation of naturally occurring anthraquinones for use in organic synthesis and potential medicinal applications (Gottfriedsen & Blaurock, 2006; Zhao et al., 1995).

Mécanisme D'action

Mode of Action

It’s known that the compound can be used as a chemical reagent for transnitrosation under mild experimental conditions . This suggests that it may interact with its targets through nitrosation, a process that involves the transfer of a nitroso group to a substrate .

Biochemical Pathways

The compound’s role as a reagent for transnitrosation suggests it may be involved in nitrosation pathways

Action Environment

It’s known that the compound is stable to air and moisture across a broad range of temperatures , suggesting that it may be robust against various environmental conditions.

Orientations Futures

1,2,5-thiadiazole 1,1-dioxides and their derivatives are at the very edge of modern applications in technology (OLEDS, organic conducting materials, batteries) and there is a never-ending need for new systems that meet more and more demanding requirements . Future research directions involving these compounds could include further exploration of their potential uses in these areas .

Propriétés

IUPAC Name |

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-8(2)13-12(17)14-9-5-6-10-11(7-9)16(4)20(18,19)15(10)3/h5-8H,1-4H3,(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZQEFJZSACQCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

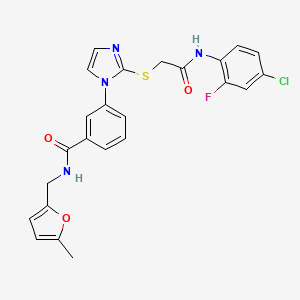

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)

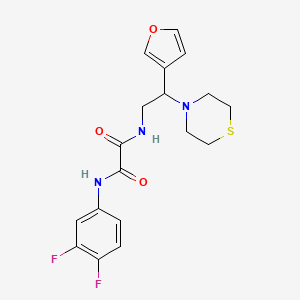

![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)